molecular formula C13H8ClN3O2 B14559314 3-(4-chlorophenyl)-1H-pyrido[2,3-d]pyrimidine-2,4-dione CAS No. 62260-92-8

3-(4-chlorophenyl)-1H-pyrido[2,3-d]pyrimidine-2,4-dione

Cat. No.: B14559314
CAS No.: 62260-92-8
M. Wt: 273.67 g/mol
InChI Key: UVMKLMSXGQRXRQ-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-1H-pyrido[2,3-d]pyrimidine-2,4-dione is a heterocyclic compound that belongs to the pyridopyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-1H-pyrido[2,3-d]pyrimidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the pyridopyrimidine core.

    Substitution: Substitution reactions, especially nucleophilic substitutions, are common for this compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of pyridopyrimidine N-oxides, while reduction can yield various reduced derivatives .

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-1H-pyrido[2,3-d]pyrimidine-2,4-dione involves its interaction with molecular targets such as kinases. It acts as a kinase inhibitor by binding to the active site of the enzyme, thereby blocking its activity. This inhibition can lead to the disruption of various signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-chlorophenyl)-1H-pyrido[2,3-d]pyrimidine-2,4-dione is unique due to its specific structure, which allows it to interact with a wide range of molecular targets. Its ability to act as a selective kinase inhibitor makes it a promising candidate for the development of new therapeutic agents .

Properties

CAS No.

62260-92-8

Molecular Formula

C13H8ClN3O2

Molecular Weight

273.67 g/mol

IUPAC Name

3-(4-chlorophenyl)-1H-pyrido[2,3-d]pyrimidine-2,4-dione

InChI

InChI=1S/C13H8ClN3O2/c14-8-3-5-9(6-4-8)17-12(18)10-2-1-7-15-11(10)16-13(17)19/h1-7H,(H,15,16,19)

InChI Key

UVMKLMSXGQRXRQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(NC(=O)N(C2=O)C3=CC=C(C=C3)Cl)N=C1

Origin of Product

United States

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